molecular formula C4H9N B3385228 (2R)-2-Ethylaziridine CAS No. 6189-23-7

(2R)-2-Ethylaziridine

Cat. No.: B3385228
CAS No.: 6189-23-7
M. Wt: 71.12 g/mol
InChI Key: CSWPOLMVXVBCSV-SCSAIBSYSA-N
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Description

(2R)-2-Ethylaziridine is a chiral aziridine derivative characterized by the presence of an ethyl group attached to the second carbon of the aziridine ring. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The (2R) configuration indicates the specific spatial arrangement of the ethyl group, which can influence the compound’s reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Ethylaziridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine with an epoxide in the presence of a base, which facilitates the ring closure to form the aziridine ring. The reaction conditions often include moderate temperatures and the use of solvents such as tetrahydrofuran or dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include the use of catalysts to enhance the reaction rate and selectivity. Purification steps such as distillation or crystallization are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-Ethylaziridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitrogen atom in the aziridine ring can act as a nucleophile, participating in substitution reactions with electrophiles.

    Ring-Opening Reactions: Due to the ring strain, aziridines readily undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can be oxidized to form corresponding imines or reduced to yield amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

    Ring-Opening Reactions: Nucleophiles like sodium azide or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Substituted aziridines or amines.

    Ring-Opening Reactions: Open-chain amines, alcohols, or thiols.

    Oxidation and Reduction: Imines or primary/secondary amines.

Scientific Research Applications

(2R)-2-Ethylaziridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of polymers and as a cross-linking agent in materials science.

Mechanism of Action

The mechanism of action of (2R)-2-Ethylaziridine involves its interaction with nucleophiles due to the high ring strain of the aziridine ring. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or altering protein function. The specific molecular targets and pathways depend on the context of its application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

    (2S)-2-Ethylaziridine: The enantiomer of (2R)-2-Ethylaziridine with a different spatial arrangement of the ethyl group.

    Ethylamine: A simpler amine without the aziridine ring, used as a precursor in the synthesis of aziridines.

    Aziridine: The parent compound without the ethyl substituent, known for its high reactivity.

Uniqueness: this compound is unique due to its chiral nature and the presence of the ethyl group, which can influence its reactivity and interactions compared to its enantiomer or simpler analogs. The specific (2R) configuration can lead to different biological activities and selectivity in chemical reactions.

Properties

IUPAC Name

(2R)-2-ethylaziridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N/c1-2-4-3-5-4/h4-5H,2-3H2,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWPOLMVXVBCSV-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00575925
Record name (2R)-2-Ethylaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6189-23-7
Record name (2R)-2-Ethylaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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